

Experimental protocol for the synthesis of N,N-Dimethylpiperidin-4-amine.

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Compound of Interest

Compound Name: *N,N-Dimethylpiperidin-4-amine*

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An established method for the synthesis of **N,N-Dimethylpiperidin-4-amine** is through the reductive amination of a protected piperidone derivative. This protocol offers a reliable route to obtaining the desired product, which serves as a versatile building block in organic synthesis, particularly in the development of new therapeutic agents.[1]

Application Notes

N,N-Dimethylpiperidin-4-amine, also known as 4-(dimethylamino)piperidine, is a heterocyclic amine with applications in proteomics research and as an intermediate in the production of pharmaceuticals and fine chemicals.[2] Its structure is associated with the modulation of N-methyl-D-aspartate (NMDA) receptors, making it a compound of interest in medicinal chemistry.[3] The synthesis protocol described herein provides a common and effective method for its preparation.[1]

Experimental Protocol

The synthesis of **N,N-Dimethylpiperidin-4-amine** is achieved via a one-pot reductive amination reaction.[4] This process involves the reaction of a ketone (a protected piperidone) with an amine (dimethylamine) to form an imine intermediate, which is then reduced in situ to the final amine product.[5][6]

Materials and Reagents:

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Amount	Moles (mmol)
1-(tert-Butoxycarbonyl)-4-piperidone	C ₁₀ H ₁₇ NO ₃	199.25	998 mg	4.75
Dimethylamine hydrochloride	C ₂ H ₈ ClN	81.54	800 mg	9.8
Sodium cyanoborohydride	CH ₃ BNNa	62.84	270 mg	4.3
Methanol	CH ₄ O	32.04	15 mL	-
Concentrated Hydrochloric Acid	HCl	36.46	10 mL	-
2M Sodium Hydroxide Solution	NaOH	40.00	As needed	-
Dichloromethane	CH ₂ Cl ₂	84.93	3 x 20 mL	-
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	As needed	-
Deionized Water	H ₂ O	18.02	30 mL	-

Procedure:

- To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride (270 mg, 4.3 mmol) at room temperature.[\[1\]](#)[\[7\]](#)
- Stir the reaction mixture for 4 days.[\[1\]](#)[\[7\]](#)
- Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture in vacuo.[\[1\]](#)[\[7\]](#)

- Dissolve the resulting residue in H₂O (30 mL).[\[1\]](#)[\[7\]](#)
- Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.[\[1\]](#)[\[7\]](#)
- Extract the aqueous solution with dichloromethane (3 x 20 mL).[\[1\]](#)[\[7\]](#)
- Combine the organic extracts and dry over anhydrous Na₂SO₄.[\[1\]](#)[\[7\]](#)
- Remove the solvent in vacuo to yield **N,N-Dimethylpiperidin-4-amine** (169 mg).[\[7\]](#)[\[8\]](#)

Product Characterization:

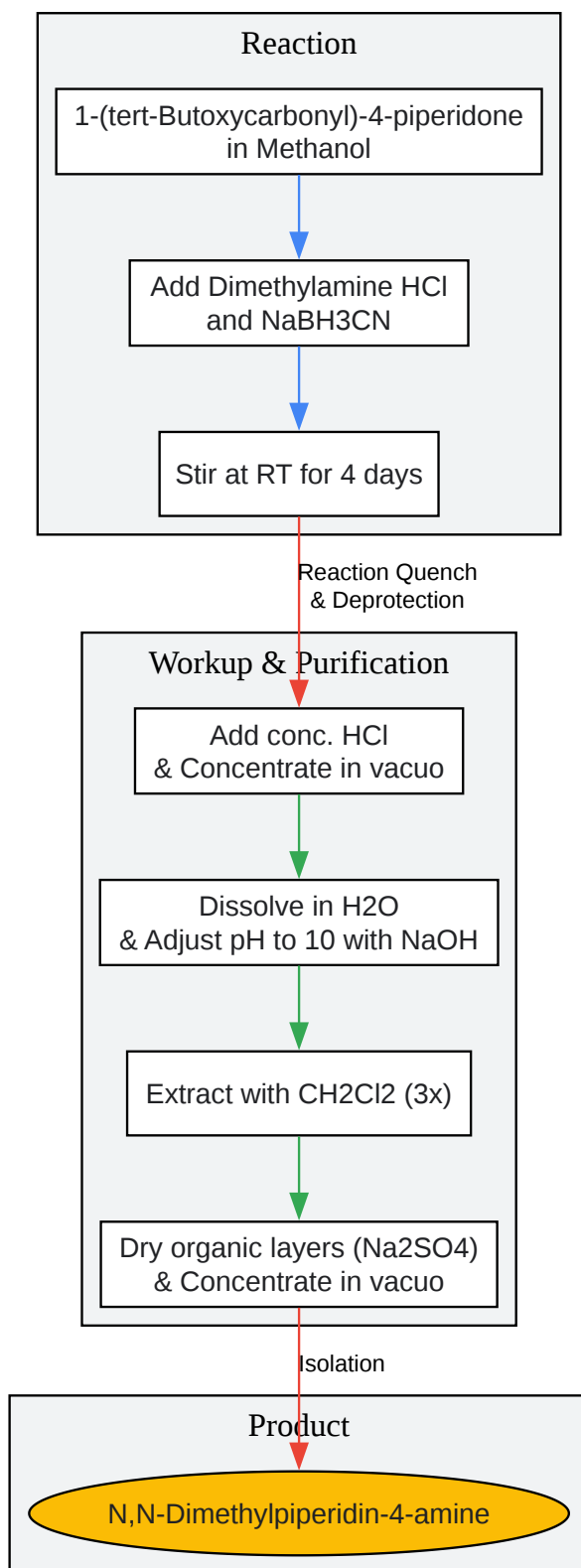
The resulting product can be characterized by NMR and mass spectrometry.[\[7\]](#)

- ¹H NMR (CDCl₃, 300 MHz): δ 3.14 (m, 2H), 2.58 (td, J=12.3, 2.4 Hz, 2H), 2.28 (s, 6H), 2.22 (m, 1H), 1.82 (m, 2H), 1.68 (s, 1H), 1.37 (tdd, J=12.2, 12.2, 4.1 Hz, 2H).[\[7\]](#)
- ESI (+) MS: 129 (M+H⁺).[\[7\]](#)

Physicochemical Properties

Property	Value
CAS Number	50533-97-6 [2]
Molecular Formula	C ₇ H ₁₆ N ₂ [2]
Molecular Weight	128.22 g/mol [2]
Appearance	Colorless to pale yellow liquid [2]
Boiling Point	180-185°C [2]
Density	~0.85 g/cm ³ at 20°C [2]
Purity	≥95% [9]

Experimental Workflow



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Caption: Synthetic workflow for **N,N-Dimethylpiperidin-4-amine**.

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